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Introduction

Atazanavir-d5 is the deuterium-labeled analogue of Atazanavir, a potent azapeptide protease

inhibitor used in the treatment of HIV-1 infection.[1][2] Deuterated compounds like Atazanavir-
d5 are valuable tools in pharmacokinetic studies, serving as internal standards for quantitative

analysis by mass spectrometry-based methods.[1][3] This technical guide provides a detailed

examination of the chemical structure and synthetic pathways of Atazanavir-d5, intended to

support research and development in the pharmaceutical sciences.

Chemical Structure
Atazanavir-d5 possesses the same core structure as Atazanavir, with five hydrogen atoms

replaced by deuterium. Its chemical formula is C38H47D5N6O7, and it has a molecular weight

of approximately 709.89 g/mol .[2][4] The deuteration does not alter the fundamental chemical

properties but provides a distinct mass signature crucial for its use as an internal standard.
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Atazanavir-d5 Core Structure
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Caption: Chemical structure of Atazanavir-d5.

Synthesis of Atazanavir
The synthesis of Atazanavir, and by extension Atazanavir-d5, is a complex, multi-step process.

A common and efficient approach is a convergent synthesis that involves the coupling of two

key intermediates followed by a highly diastereoselective reduction to establish the correct

stereochemistry of the hydroxyl group.[5] Another established pathway utilizes the ring-opening

of a chiral epoxide intermediate.[5] The synthesis of Atazanavir-d5 would typically involve the

use of a deuterated starting material in one of these synthetic routes.

The following diagram illustrates a generalized workflow for the convergent synthesis of

Atazanavir.
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Caption: Convergent synthesis workflow for Atazanavir.

Quantitative Data
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The following table summarizes key quantitative data for Atazanavir and its deuterated

analogue, Atazanavir-d5, compiled from pharmacokinetic studies.

Parameter Analyte Value Unit Reference

Molecular Weight Atazanavir 704.86 g/mol [6]

Molecular Weight Atazanavir-d5 709.89 g/mol [2]

Cmax (boosted

with ritonavir)
Atazanavir 2897 (CV% 46) ng/mL [7]

Cmin (boosted

with ritonavir)
Atazanavir 526 (CV% 57) ng/mL [7]

AUC (boosted

with ritonavir)
Atazanavir 28605 (CV% 46) ng·h/mL [7]

Mass Transition

(MRM)
Atazanavir

m/z 705.3 to m/z

168.0
[3]

Mass Transition

(MRM)
Atazanavir-d5

m/z 710.2 to m/z

168.0
[3]

Key Experimental Protocols
The synthesis of Atazanavir involves several critical steps. The following protocols are adapted

from established synthetic routes.[5]

Protocol 1: SN2 Coupling of Intermediates

The acylated benzyl hydrazine intermediate is dissolved in a suitable aprotic solvent, such as

dichloromethane (CH2Cl2).

A non-nucleophilic base, for example, diisopropylethylamine (DIPEA), is added to the

solution.

The chloromethyl ketone intermediate, dissolved in the same solvent, is added dropwise to

the reaction mixture at a controlled temperature, typically ranging from 0 °C to room

temperature.
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The reaction is stirred until completion, which can be monitored by thin-layer

chromatography (TLC) or high-performance liquid chromatography (HPLC).

Upon completion, the reaction mixture is washed with an aqueous solution, such as

saturated sodium bicarbonate, to neutralize any remaining acid.

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated

under reduced pressure to yield the crude amino ketone intermediate.

The crude product can be further purified by crystallization or column chromatography.

Protocol 2: Diastereoselective Reduction

The amino ketone intermediate is dissolved in an appropriate aprotic solvent, such as

tetrahydrofuran (THF) or diethyl ether (Et2O).

The solution is cooled to a low temperature, typically -78 °C, under an inert atmosphere

(e.g., argon or nitrogen).

A solution of a bulky reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-

t-Bu)3H), is added dropwise to the cooled solution. The choice of this specific reducing agent

is crucial for achieving high diastereoselectivity.[5]

The reaction is stirred at this low temperature until the starting material is consumed, as

monitored by TLC or HPLC.

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of

sodium potassium tartrate (Rochelle's salt) and allowed to warm to room temperature.

The product is extracted into an organic solvent (e.g., ethyl acetate).

The combined organic layers are washed, dried, and concentrated to afford the Atazanavir

base.

Protocol 3: Preparation of Atazanavir Sulfate

The purified Atazanavir base (e.g., 60 kg) is dissolved in ethanol (390 L).[5]
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Concentrated sulfuric acid (e.g., 5.16 L) is added to the solution at an ambient temperature

of 25-30 °C.[5]

The mixture is stirred for approximately 40 minutes.[5]

An anti-solvent, such as n-heptane (498 L), is added to the mixture.[5]

To induce crystallization, the solution is seeded with a small amount of Atazanavir Sulfate

crystals (e.g., 80 g).[5]

The resulting suspension is stirred for an extended period (e.g., 16 hours) at 25-30 °C to

ensure complete precipitation.[5]

The solid product is collected by filtration, washed with a 1:1 mixture of ethanol and n-

heptane, and dried to yield the final Atazanavir Sulfate product.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13852693#atazanavir-d5-chemical-structure-and-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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